molecular formula C15H28O2 B13783682 5-Cyclohexyl-5-methyl-3-hexyl acetate CAS No. 97889-97-9

5-Cyclohexyl-5-methyl-3-hexyl acetate

Cat. No.: B13783682
CAS No.: 97889-97-9
M. Wt: 240.38 g/mol
InChI Key: JWMMZKLKENBFEY-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-methyl-3-hexyl acetate is an organic compound with the molecular formula C15H28O2 It is a derivative of acetic acid and features a cyclohexyl ring, a methyl group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-5-methyl-3-hexyl acetate typically involves the esterification of acetic acid with the corresponding alcohol. One common method is the reaction of cyclohexanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Cyclohexanol+Acetic AcidH2SO45-Cyclohexyl-5-methyl-3-hexyl acetate+Water\text{Cyclohexanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclohexanol+Acetic AcidH2​SO4​​5-Cyclohexyl-5-methyl-3-hexyl acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-methyl-3-hexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, hexanoic acid.

    Reduction: Cyclohexanol, hexanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

5-Cyclohexyl-5-methyl-3-hexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-5-methyl-3-hexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to receptors or enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl acetate
  • Methyl cyclohexyl acetate
  • Hexyl acetate

Comparison

5-Cyclohexyl-5-methyl-3-hexyl acetate is unique due to its specific structural features, such as the presence of both cyclohexyl and hexyl groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. For example, the combination of cyclohexyl and hexyl groups may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

97889-97-9

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(5-cyclohexyl-5-methylhexan-3-yl) acetate

InChI

InChI=1S/C15H28O2/c1-5-14(17-12(2)16)11-15(3,4)13-9-7-6-8-10-13/h13-14H,5-11H2,1-4H3

InChI Key

JWMMZKLKENBFEY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)C1CCCCC1)OC(=O)C

Origin of Product

United States

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